N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide

描述

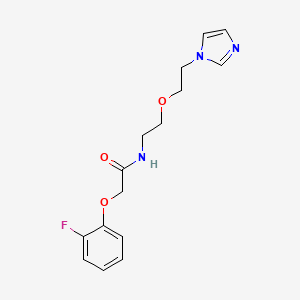

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide is an acetamide derivative featuring an imidazole-linked ethoxyethyl chain and a 2-fluorophenoxy group.

属性

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3/c16-13-3-1-2-4-14(13)22-11-15(20)18-6-9-21-10-8-19-7-5-17-12-19/h1-5,7,12H,6,8-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZCPKXLBRGNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCCOCCN2C=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole moiety, which is known for its biological significance. The structure can be represented as follows:

The imidazole ring contributes to the compound's ability to interact with biological targets, particularly through hydrogen bonding and π-stacking interactions.

Synthesis

The synthesis of this compound typically involves a multi-step process. Key steps include:

- Formation of the Imidazole Ring : Utilizing 1H-imidazole derivatives as precursors.

- Ethoxylation : Introducing ethoxy groups to enhance solubility and bioavailability.

- Fluorophenoxy Substitution : Incorporating the 2-fluorophenoxy group to modify pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The imidazole group is known to exhibit inhibitory effects on various enzymes, including cytochrome P450 enzymes, which play crucial roles in drug metabolism.

Inhibition Studies

Research has demonstrated that derivatives of imidazole compounds can act as inhibitors for several enzymes:

- CYP24A1 Inhibition : One study reported that related compounds exhibited IC50 values ranging from 0.3 to 72 µM against human CYP24A1, with some derivatives showing enhanced activity compared to standard inhibitors like ketoconazole . This suggests potential applications in regulating vitamin D metabolism and calcium homeostasis.

Case Studies

Several studies have highlighted the biological implications of similar compounds:

- Tumor Hypoxia Detection : Nitroimidazole derivatives have been utilized in imaging studies for detecting tumor hypoxia due to their selective reduction under low oxygen conditions, leading to reactive intermediates that bind to cellular components .

- Anti-Cancer Activity : Compounds with similar structures have been investigated for their anti-cancer properties, particularly in enhancing the efficacy of radiotherapy by acting as radiosensitizers in hypoxic tumor environments .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with related compounds is essential:

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides | CYP24A1 | 0.3 - 72 | Enhanced activity noted |

| Nitroimidazole Derivative | Tumor Hypoxia | N/A | Effective in hypoxic conditions |

| Ketoconazole | CYP24A1 | 0.52 | Standard comparator |

科学研究应用

Chemical Properties and Structure

The compound features an imidazole ring, which is known for its biological activity, particularly in drug development. The presence of the fluorophenoxy group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Biological Activities

-

Antimicrobial Properties

- Research indicates that compounds containing imidazole and fluorophenyl groups exhibit significant antimicrobial activity. For instance, derivatives similar to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- A study demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting potential as new antimicrobial agents .

-

Cancer Therapeutics

- The imidazole moiety is a common feature in anticancer agents. Compounds like this compound may inhibit tumor hypoxia through mechanisms involving nitroimidazole derivatives, which are known to selectively target hypoxic tumor cells .

- Recent studies have explored the synthesis of radiolabeled versions of imidazole compounds for imaging and therapeutic applications in oncology, demonstrating their potential in targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various derivatives of imidazole-based compounds, this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The compound exhibited strong inhibitory activity against Pseudomonas aeruginosa and Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics like chloramphenicol .

Case Study 2: Cancer Treatment Potential

A research team synthesized several derivatives based on the structure of this compound to evaluate their effects on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Data Table: Summary of Biological Activities

| Activity | Target Organism/Cell Line | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4 | Comparable to chloramphenicol |

| Antimicrobial | Pseudomonas aeruginosa | 8 | Stronger than traditional antibiotics |

| Anticancer (apoptosis) | Cancer cell lines | - | Induces apoptosis selectively |

相似化合物的比较

Comparison with Similar Compounds

The following structurally related compounds highlight key similarities and differences in molecular architecture, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Modifications and Bioactivity: Imidazole vs. Benzimidazole: Replacing imidazole with benzimidazole (as in 301678-79-5) introduces bulkier aromatic systems, which may enhance enzyme inhibition (e.g., cruzipain) but reduce solubility . Fluorine vs. Chlorine: The 2-fluorophenoxy group in the target compound likely improves metabolic stability and binding affinity compared to 2-chlorophenoxy analogs due to fluorine’s electronegativity and smaller size .

Functional Group Impact: Sulfanyl Bridges (e.g., 921572-59-0): Increase metabolic stability by resisting oxidative degradation compared to ether or ester linkages . Nitroimidazoles (e.g., [19F]FBNA): Serve as radiosensitizers in hypoxia-targeting therapies but may introduce toxicity risks absent in non-nitro analogs .

Therapeutic Applications: Antiparasitic: Benzimidazole derivatives (301678-79-5) show promise against Trypanosoma cruzi via cruzipain inhibition . Anti-inflammatory: Thioether-linked compounds (Compound 3) exhibit COX1/2 inhibition, suggesting the target compound’s fluorophenoxy group could similarly modulate cyclooxygenase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。